6-Chloro-1H-indazole

Übersicht

Beschreibung

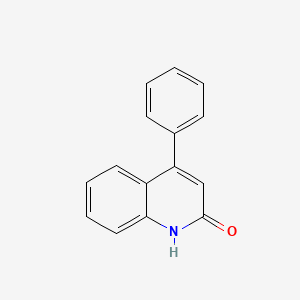

6-Chloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules.

Wirkmechanismus

Target of Action

6-Chloro-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. The primary targets include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively . Another significant target is cyclo-oxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .

Mode of Action

The compound’s interaction with its targets leads to their inhibition, regulation, and/or modulation . For instance, as a COX-2 inhibitor, it can reduce the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The action of this compound affects several biochemical pathways. In the context of its anti-inflammatory activity, it inhibits the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in the inflammatory response, and their reduction leads to a decrease in inflammation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By inhibiting the production of key inflammatory mediators, it can effectively reduce inflammation and associated symptoms . Additionally, it may also have potential anticancer effects through its interaction with CHK1, CHK2, and SGK kinases .

Biochemische Analyse

Biochemical Properties

6-Chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound exhibits anti-inflammatory properties . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, thereby affecting cellular processes such as growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and p53 . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . Additionally, this compound can inhibit PI3K by binding to its catalytic subunit, thereby blocking downstream signaling pathways involved in cell growth and survival . These interactions result in the modulation of various cellular processes and contribute to the compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects are particularly relevant in the context of cancer research, where this compound has shown promise as a potential therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways . At higher doses, this compound can induce toxic effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dose management in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The compound’s localization and accumulation within tissues are critical for its pharmacological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis . These subcellular interactions are essential for the compound’s overall biochemical and pharmacological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Chlor-1H-Indazol kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung von ortho-substituierten Benzylidenhydrazinen. Beispielsweise kann die Reaktion zwischen 2-Chlorbenzaldehyd und Hydrazin unter sauren Bedingungen 6-Chlor-1H-Indazol ergeben . Ein weiteres Verfahren beinhaltet die Verwendung von Übergangsmetall-katalysierten Reaktionen, wie z. B. die kupferkatalysierte Cyclisierung von 2-Chlorbenzonitril mit Hydrazin .

Industrielle Produktionsmethoden: Die industrielle Produktion von 6-Chlor-1H-Indazol erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Chlor-1H-Indazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können zu hydrierten Derivaten führen.

Substitution: Das Chloratom kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Indazoloxiden.

Reduktion: Bildung von hydrierten Indazolderivaten.

Substitution: Bildung verschiedener substituierter Indazolderivate.

Wissenschaftliche Forschungsanwendungen

6-Chlor-1H-Indazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und Rezeptormodulator untersucht.

Medizin: Wird auf seine Antikrebs-, entzündungshemmenden und antimikrobiellen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-1H-Indazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. So kann es beispielsweise als Inhibitor der Phosphoinositid-3-Kinase wirken, die eine wichtige Rolle in Zellsignalwegen spielt. Die Fähigkeit der Verbindung, diese Wege zu modulieren, trägt zu ihrem therapeutischen Potenzial bei der Behandlung verschiedener Krankheiten bei .

Ähnliche Verbindungen:

1H-Indazol: Fehlt der Chlorsubstituent, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führt.

2H-Indazol: Eine weitere tautomerische Form mit unterschiedlichen Eigenschaften.

6-Fluor-1H-Indazol: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Chlor, was zu unterschiedlicher Reaktivität und Anwendungen führt

Einzigartigkeit: 6-Chlor-1H-Indazol ist aufgrund des Vorhandenseins des Chloratoms einzigartig, das seine Reaktivität und sein Potenzial für verschiedene Anwendungen erhöht. Diese Substitution beeinflusst auch seine biologische Aktivität, was es zu einer wertvollen Verbindung für die Forschung in der medizinischen Chemie macht .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.

2H-Indazole: Another tautomeric form with distinct properties.

6-Fluoro-1H-Indazole: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications

Uniqueness: 6-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for various applications. This substitution also influences its biological activity, making it a valuable compound for medicinal chemistry research .

Eigenschaften

IUPAC Name |

6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZQHUVRBPILAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329119 | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-25-9 | |

| Record name | 698-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 6-chloro-1H-indazole as highlighted in the research?

A1: Research indicates that this compound exhibits inhibitory activity against Lactoperoxidase (LPO) []. LPO is an important antimicrobial enzyme found in biological systems, contributing to natural defenses against various microorganisms. The study demonstrated that this compound, along with other indazole derivatives, effectively inhibited LPO activity, suggesting its potential as a lead compound for developing novel antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications in this area.

Q2: How does the structure of this compound relate to its activity as an LPO inhibitor?

A2: While the provided research [] doesn't delve into the specific structure-activity relationship of this compound and LPO inhibition in detail, it does highlight that all tested indazole derivatives, including this compound, demonstrated inhibitory effects. This suggests that the core indazole structure plays a crucial role in binding to and inhibiting LPO. Further investigation into the specific interactions between the chlorine atom at the 6th position and the enzyme's active site would be necessary to fully elucidate its contribution to inhibitory potency.

Q3: Has this compound been explored in the context of cancer research?

A3: While this compound itself isn't directly mentioned in the context of cancer research in the provided papers, a closely related compound, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a), displayed significant antitumor activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia cells []. This suggests that modifications to the core structure of this compound, such as the introduction of an aziridine group and a 4,7-dione moiety, can lead to potent antitumor activity. This finding highlights the potential of this compound as a scaffold for developing novel anticancer agents.

Q4: Are there efficient synthesis methods available for this compound?

A4: While a specific synthesis route for this compound isn't detailed in the provided research, a related compound, 4-bromo-6-chloro-1H-indazole, was successfully synthesized []. This synthesis involved a multi-step process starting from 2-fluoroaniline and utilizing reactions such as chlorination, bromination, diazotization, and reaction with hydrazine hydrate. This suggests that similar synthetic strategies could be adapted for the synthesis of this compound by employing appropriate starting materials and reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)

![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)

![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)

![[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362628.png)

![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)